

Spectroscopic Analysis of 2,3-Dibromoacrylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromoacrylic acid

Cat. No.: B11927356

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This guide provides a comprehensive overview of the expected spectroscopic data for **2,3-dibromoacrylic acid**, a halogenated derivative of acrylic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Properties

2,3-Dibromoacrylic acid is a molecule with the chemical formula $C_3H_2Br_2O_2$. Its structure consists of a three-carbon acrylic acid backbone with bromine atoms substituted at the second and third carbon positions. The presence of two bromine atoms and a carboxylic acid functional group dictates its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,3-dibromoacrylic acid**. These predictions are derived from established spectroscopic principles and data from related molecules such as acrylic acid, 2-bromoacrylic acid, and other brominated organic acids.

NMR Spectroscopy

Table 1: Predicted 1H NMR Data for **2,3-Dibromoacrylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.5	Singlet	1H	Vinyl proton (-CH=)
~11.0 - 13.0	Broad Singlet	1H	Carboxylic acid proton (-COOH)

Table 2: Predicted ^{13}C NMR Data for **2,3-Dibromoacrylic acid**

Chemical Shift (δ) ppm	Assignment
~165 - 170	Carboxylic acid carbon (-COOH)
~130 - 135	Alkene carbon (-CBr=)
~125 - 130	Alkene carbon (=CHBr)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2,3-Dibromoacrylic acid**

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1680-1710	Strong	C=O stretch (Carboxylic acid dimer)
1620-1640	Medium	C=C stretch (Alkene)
1210-1320	Medium	C-O stretch (Carboxylic acid)
890-950	Medium, Broad	O-H bend (Out-of-plane)
550-680	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2,3-Dibromoacrylic acid**

m/z	Relative Intensity (%)	Assignment
229, 231, 233	High	$[M]^+$ (Molecular ion with isotopic pattern for two Br atoms)
211, 213, 215	Medium	$[M-H_2O]^+$
184, 186, 188	Medium	$[M-COOH]^+$
151, 153	High	$[M-Br]^+$
71	High	$[C_3H_3O_2]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2,3-dibromoacrylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-dibromoacrylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a 5 mm broadband probe.
- 1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse (zg30).
 - Spectral Width: 0-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.

- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled (zgpg30).
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film: Dissolve the sample in a volatile solvent (e.g., acetone, dichloromethane), cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio. A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

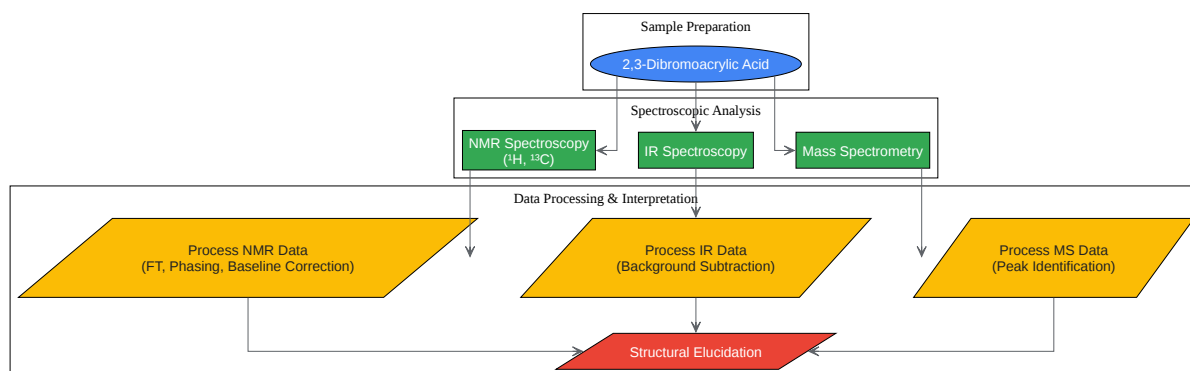
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition (EI Mode):
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 50-500.
 - Scan Speed: 1000 amu/s.
- Data Acquisition (ESI Mode):
 - Ionization Mode: Negative or positive ion mode.
 - Capillary Voltage: 3-4 kV.
 - Nebulizer Gas (N₂): 1-2 Bar.
 - Drying Gas (N₂) Flow: 5-10 L/min.
 - Drying Gas Temperature: 300-350 °C.
 - Mass Range: m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,3-dibromoacrylic acid**.



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Caption: Workflow for Spectroscopic Analysis of **2,3-Dibromoacrylic Acid**.

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